molecular formula C9H14N2O2S B3373435 2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid CAS No. 1006483-08-4

2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Cat. No.: B3373435
CAS No.: 1006483-08-4
M. Wt: 214.29 g/mol
InChI Key: MFUJOOAQQAMKRH-UHFFFAOYSA-N
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Description

2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid is an organic compound featuring a pyrazole ring substituted with an ethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid lies in its combination of the pyrazole ring with the thioacetic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(1-ethyl-5-methylpyrazol-4-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11-7(2)8(4-10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUJOOAQQAMKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CSCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181780
Record name 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006483-08-4
Record name 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006483-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
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2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
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2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
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2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
Reactant of Route 5
2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
Reactant of Route 6
2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

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